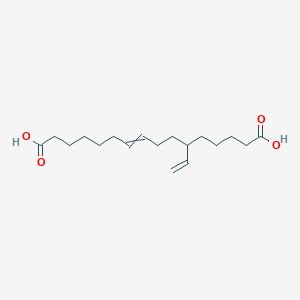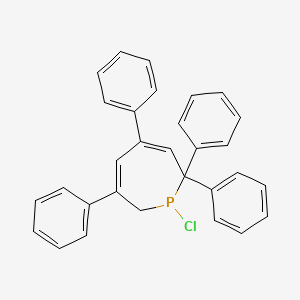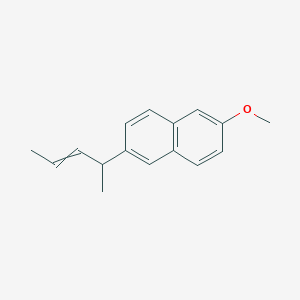![molecular formula C32H46O4 B14336936 Bis[4-(nonyloxy)phenyl]ethane-1,2-dione CAS No. 105100-96-7](/img/structure/B14336936.png)
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione is an organic compound characterized by the presence of two nonyloxy groups attached to a phenyl ring, which is further connected to an ethane-1,2-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(nonyloxy)phenyl]ethane-1,2-dione typically involves the reaction of 4-nonyloxybenzaldehyde with a suitable reagent to introduce the ethane-1,2-dione functionality. One common method is the use of a Claisen-Schmidt condensation reaction, followed by oxidation to form the desired diketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl rings .
Wissenschaftliche Forschungsanwendungen
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism by which Bis[4-(nonyloxy)phenyl]ethane-1,2-dione exerts its effects depends on its interaction with molecular targets. The diketone moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The nonyloxy groups provide hydrophobic characteristics, affecting the compound’s solubility and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(4-pyridyl)ethane: Similar in structure but with pyridyl groups instead of nonyloxy groups.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Contains methoxy groups instead of nonyloxy groups.
1,2-Bis(4-(dimethylamino)phenyl)ethane-1,2-dione: Features dimethylamino groups instead of nonyloxy groups.
Uniqueness
Bis[4-(nonyloxy)phenyl]ethane-1,2-dione is unique due to the presence of nonyloxy groups, which impart specific hydrophobic properties and influence the compound’s reactivity and interactions. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
105100-96-7 |
|---|---|
Molekularformel |
C32H46O4 |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
1,2-bis(4-nonoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C32H46O4/c1-3-5-7-9-11-13-15-25-35-29-21-17-27(18-22-29)31(33)32(34)28-19-23-30(24-20-28)36-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3 |
InChI-Schlüssel |
JDWHMHXZMMSDFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
phosphaniumolate](/img/structure/B14336888.png)
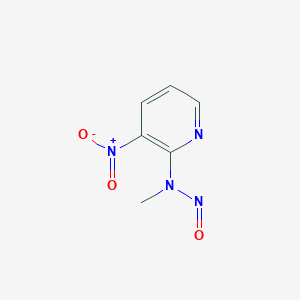
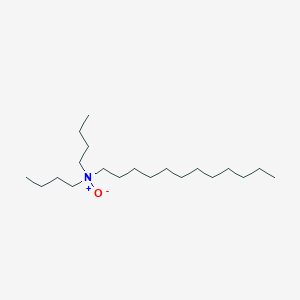

![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
